5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine
Overview
Description
“5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzimidazoles, which are structurally similar to the compound , has been extensively studied . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, reactions of structurally similar compounds, such as benzimidazoles, have been reported . These reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H13BrN2O, and its molecular weight is 293.16 g/mol . No further physical or chemical properties are provided in the search results.Scientific Research Applications
Antibacterial and Anticancer Activities
- Schiff base derivatives, including those structurally similar to 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds also exhibit significant interactions with antibacterial protein beta-ketoacyl-acp synthase III and anticancer protein c-Kit tyrosine kinase, highlighting their potential in medicinal chemistry for developing new therapeutic agents (A. P, 2019).
Antiviral Activity
- Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related to the structure of interest, has indicated poor inhibitory activity against DNA viruses. However, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, suggesting a potential use in antiviral therapies (D. Hocková et al., 2003).
Synthetic Applications
- The synthesis of complex organic molecules often involves intermediates or building blocks like this compound. For instance, the development of novel synthetic protocols has enabled the efficient creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from related aryl bromides, showcasing the versatility of such compounds in the construction of molecular electronics (N. Stuhr-Hansen et al., 2005).
Photochemical and Photophysical Properties
- Compounds containing the this compound moiety have been studied for their photophysical properties. For example, the synthesis and characterization of new zinc phthalocyanine derivatives have revealed useful features for photodynamic therapy applications, including high singlet oxygen quantum yields and good fluorescence properties (M. Pişkin et al., 2020).
Antioxidant Activity
- Bromophenols, which share some structural similarity with this compound, isolated from marine red algae have shown significant antioxidant activity. These findings suggest potential applications in food preservation and the development of natural antioxidant agents (Ke-kai Li et al., 2011).
Properties
IUPAC Name |
4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKADIKYBKLUKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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